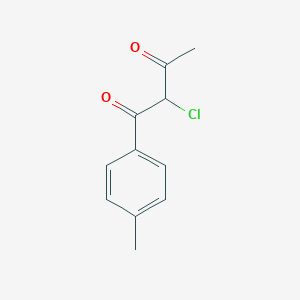
2-Chloro-1-(4-methylphenyl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(4-methylphenyl)butane-1,3-dione is an organic compound with the molecular formula C₁₁H₁₁ClO₂. It is characterized by the presence of a chloro group and a methylphenyl group attached to a butane-1,3-dione backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-methylphenyl)butane-1,3-dione typically involves the reaction of 4-methylphenylacetylene with chloroacetyl chloride in the presence of a catalyst. The reaction proceeds through a series of steps including chlorination and acylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-methylphenyl)butane-1,3-dione undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Chloro-1-(4-methylphenyl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-methylphenyl)butane-1,3-dione involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the dione moiety can undergo redox reactions. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-chlorophenyl)butane-1,3-dione
- 2-Chloro-1-(4-methylphenyl)-3-phenylpropane-1,3-dione
- 2,2-Dimethyl-1-(4-methylphenyl)butane-1,3-dione
Uniqueness
2-Chloro-1-(4-methylphenyl)butane-1,3-dione is unique due to its specific structural features, such as the presence of both a chloro and a methylphenyl group. This combination imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
84553-21-9 |
|---|---|
Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
2-chloro-1-(4-methylphenyl)butane-1,3-dione |
InChI |
InChI=1S/C11H11ClO2/c1-7-3-5-9(6-4-7)11(14)10(12)8(2)13/h3-6,10H,1-2H3 |
InChI Key |
JMPTUUDGFKISTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















